Cgs 20625

Descripción general

Descripción

- CGS 20625 es un compuesto con propiedades ansiolíticas, utilizado principalmente en investigación científica.

- Estructuralmente distinto de las benzodiazepinas, pertenece a la categoría de ansiolíticos no benzodiazepínicos .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para CGS 20625 no están ampliamente documentados en la literatura. Se sintetiza típicamente a través de procesos químicos.

- Los investigadores probablemente han explorado diversas rutas sintéticas y condiciones de reacción para obtener este compuesto.

Análisis De Reacciones Químicas

- CGS 20625 experimenta interacciones con los receptores centrales de benzodiazepinas.

- Las reacciones comunes incluyen la unión a estos receptores, inhibiendo la unión de [3H]-flunitrazepam con una impresionante IC50 de 1.3 nM.

- Los principales productos formados a partir de estas interacciones están relacionados con sus efectos ansiolíticos.

Aplicaciones en investigación científica

- This compound ha sido investigado por su potencial en el tratamiento de las convulsiones inducidas por la pentylenetetrazol.

- Más allá de esto, sus aplicaciones se extienden a varios campos, incluyendo química, biología, medicina e industria.

- Los investigadores continúan explorando su potencial terapéutico.

Aplicaciones Científicas De Investigación

Anxiolytic Properties

CGS 20625 has been extensively studied for its anxiolytic effects. Research indicates that it produces significant anxiolytic activity without the sedative side effects commonly associated with traditional benzodiazepines. In clinical settings, it has shown to be effective in reducing anxiety levels in various animal models and human studies.

- Case Study : In a study involving high-performance liquid chromatography (HPLC), this compound was determined to have substantial anxiolytic effects when administered to subjects, demonstrating its potential as an alternative treatment for anxiety disorders .

Anticonvulsant Effects

The compound has also been evaluated for its anticonvulsant properties. It exhibits efficacy in preventing seizures in animal models, making it a candidate for further investigation in epilepsy treatments.

- Research Findings : Studies have shown that this compound can inhibit seizure activity in various models, indicating its potential as a therapeutic agent for epilepsy .

Selectivity and Efficacy at GABA(A) Receptors

This compound demonstrates selectivity across different GABA(A) receptor subtypes. Its interaction with these receptors is characterized by varying degrees of efficacy, which could lead to the development of selective anxiolytic drugs.

- Data Table : Efficacy of this compound at various GABA(A) receptor subtypes:

| Receptor Subtype | EC50 (µM) | Maximum Efficacy (%) |

|---|---|---|

| α1β3γ2 | 11.2 | 600 |

| α2β3γ2 | 15.0 | 500 |

| α5β3γ2 | 10.0 | 200 |

| α6β3γ2 | 5.0 | >1000 |

This table illustrates the compound's potency and efficacy across different receptor subtypes, emphasizing its therapeutic potential .

Mecanismo De Acción

- El compuesto ejerce sus efectos al interactuar con los receptores centrales de benzodiazepinas.

- Estos receptores desempeñan un papel crucial en la modulación de la ansiedad y otras funciones neurológicas.

Comparación Con Compuestos Similares

- Si bien CGS 20625 es único debido a su estructura no benzodiazepínica, comparte algunos efectos con las benzodiazepinas tradicionales.

- Compuestos similares incluyen otros ansiolíticos y moduladores del receptor GABA.

Actividad Biológica

CGS 20625 is a compound of significant interest in pharmacological research, particularly due to its role as a positive allosteric modulator of GABA receptors. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound is classified as a nonbenzodiazepine anxiolytic agent, structurally distinct from traditional benzodiazepines. It exhibits anxiolytic and anticonvulsant properties without the sedative effects commonly associated with benzodiazepines, making it a unique candidate for therapeutic applications .

GABA Receptor Modulation

This compound primarily acts on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound enhances the action of GABA, the primary inhibitory neurotransmitter, by binding to specific sites on the receptor and increasing its responsiveness to GABA .

- Allosteric Modulation : this compound functions as a positive allosteric modulator at various GABA receptor subtypes, particularly those containing the γ1 subunit. This subunit is prevalent in areas such as the central amygdala, which is involved in anxiety regulation .

- Bioavailability : While this compound is orally active, it has relatively low bioavailability in humans, which may limit its clinical application .

Efficacy Studies

Several studies have investigated the efficacy of this compound in various experimental models:

- Anxiolytic Effects : In rodent models, this compound demonstrated significant anxiolytic effects comparable to traditional benzodiazepines but without inducing sedation .

- Anticonvulsant Activity : The compound has also shown promise in reducing seizure activity in animal models, further supporting its potential therapeutic use in anxiety and seizure disorders .

Case Studies

- Animal Model Study : A study conducted on rats evaluated the behavioral effects of this compound compared to diazepam. The results indicated that while diazepam showed typical sedative effects, this compound did not impair motor coordination or induce sedation, highlighting its unique profile as an anxiolytic .

- Receptor Selectivity : Research on the selectivity of this compound for different GABA receptor subtypes revealed that it preferentially enhances GABA-induced currents at receptors containing specific α and β subunits. This selectivity suggests potential for tailored therapeutic strategies targeting specific anxiety-related pathways .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propiedades

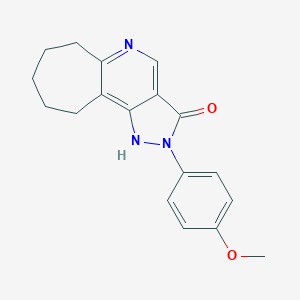

IUPAC Name |

4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912046 | |

| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111205-55-1 | |

| Record name | Cgs 20625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-20625 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?

A1: While the provided research doesn't delve into specific SAR studies on this compound, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.

Q2: What is known about the absorption of this compound?

A4: Research suggests that this compound faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.

Q3: Are there any specific GABAA receptor subtypes that this compound preferentially binds to?

A5: this compound exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of this compound on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes this compound an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.

Q4: What analytical techniques are used to study this compound?

A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of this compound levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.